molecular formula C11H14ClNO2 B11817717 Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate hydrochloride

Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate hydrochloride

Cat. No.: B11817717
M. Wt: 227.69 g/mol
InChI Key: VNMCNYAGUFVEHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

The synthesis of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate hydrochloride can be achieved through several synthetic routes. One common method involves the Tscherniac-Einhorn reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to the amino group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Biological Activity

Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate hydrochloride is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential antiviral, anticancer, and antimicrobial properties, making it a subject of extensive research in pharmacology.

Chemical Structure and Properties

The compound features an indole ring structure, which is characterized by a fused benzene and pyrrole ring. This unique configuration contributes to its distinct chemical properties and biological activities. The specific substitution pattern on the indole ring plays a crucial role in modulating its interactions with biological targets.

Antiviral Properties

Research indicates that this compound demonstrates antiviral activity. Its mechanism of action involves the inhibition of viral replication by interacting with specific viral receptors or enzymes. This property positions it as a potential candidate for developing antiviral therapies.

Anticancer Effects

The compound has shown promising results in various cancer models. Studies have reported that it induces apoptosis in cancer cells through mechanisms that may involve the modulation of apoptotic pathways and cell cycle arrest. For instance, compounds structurally similar to this compound have been observed to inhibit growth in breast cancer cell lines (MDA-MB-231) and liver cancer cells (HepG2), with IC50 values ranging from 2.43 to 14.65 μM .

Antimicrobial Activity

The antimicrobial properties of this compound extend to various bacterial strains. Preliminary studies have demonstrated its effectiveness against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (S. aureus), indicating a broad spectrum of antibacterial activity . The minimum inhibitory concentrations (MICs) for these activities have been reported as low as 3.13 μg/ml, showcasing its potential as an antibacterial agent .

The biological effects of this compound are primarily attributed to its ability to bind with specific molecular targets such as receptors and enzymes. This interaction can lead to significant changes in cellular functions, including:

  • Inhibition of viral replication : By interfering with viral entry or replication processes.
  • Induction of apoptosis : Through activation of caspases and modulation of Bcl-2 family proteins.
  • Cell cycle arrest : Preventing cancer cells from proliferating by halting them at specific phases of the cell cycle.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameStructureBiological Activity
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylateIndole derivativeAntiviral activity against influenza A
Methyl 1-(1H-indol-3-yl)methyl-2-naphthoateIndole derivativeSignificant activity against various viruses
Methyl 2-(1H-indol-3-yl)acetateIndole derivativeSimilar biological activities
Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetateIndole derivativeSlight variations in activity due to structural differences

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives based on the indole core structure. For instance, a study highlighted that certain derivatives exhibited effective inhibition of microtubule assembly at concentrations as low as 20 μM, indicating their potential as microtubule-destabilizing agents . Another investigation into the binding affinity at melatonin receptors revealed that modifications in the indole structure could enhance receptor interaction, further supporting the therapeutic potential of these compounds .

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate;hydrochloride

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)7-8-2-3-10-9(6-8)4-5-12-10;/h2-3,6,12H,4-5,7H2,1H3;1H

InChI Key

VNMCNYAGUFVEHV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)NCC2.Cl

Origin of Product

United States

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